N-Benzylalbuterone
Description
N-Benzylalbuterone is a synthetic compound that belongs to the class of beta-2 adrenergic receptor agonists. It is structurally related to albuterol, a well-known medication used to treat asthma and other respiratory conditions. This compound is characterized by the presence of a benzyl group attached to the albuterol molecule, which may confer unique pharmacological properties.
Properties
IUPAC Name |
2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,22-23H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLIQASIQHOWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214280 | |
| Record name | N-Benzylalbuterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64092-10-0 | |
| Record name | 2-[(1,1-Dimethylethyl)(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64092-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylalbuterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064092100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylalbuterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2-[(1,1-dimethylethyl)(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYLALBUTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2X63QT035 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylalbuterone typically involves the benzylation of albuterol. This can be achieved through a nucleophilic substitution reaction where albuterol reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.
Chemical Reactions Analysis
Key Steps:
-
Benzylation :
-
Suzuki Cross-Coupling :
-
Bromination :
-
Amination :
-
Deprotection :
Alkylation and Reduction:
-
Aminoketone Formation : Reaction with N-benzyl-N-t-butyl amine forms the aminoketone intermediate (3).
-
LiAlH₄ Reduction : Reduces ketone and ester groups to alcohols, yielding a triol structure (3).
Stereochemical Resolution:
-
Chiral Acid Resolution : Enantiomers are separated using (-)-di-toluoyl-L-tartaric acid (S-enantiomer) or (+)-di-toluoyl-D-tartaric acid (R-enantiomer) ( ).
-
Crystallization : Purification via ethyl acetate/heptanes enhances enantiomeric purity (>99.8%) ( ).
Analytical Methods:
Stability:
-
Hydrolytic Stability : Stable under acidic conditions but degrades in strongly basic environments ().
-
Thermal Stability : Maintains integrity up to 150°C, confirmed by thermogravimetric analysis ().
Deuterated Derivatives:
-
N-Benzyl Albuterol-d9 : Synthesized via deuterium exchange for pharmacokinetic tracking in metabolic studies ().
Table: Comparative Reaction Conditions
| Reaction | Reagents/Conditions | Yield | Purpose |
|---|---|---|---|
| Benzylation | NaH, BnBr, DMF, 0–25°C | 97% | Hydroxyl protection |
| Suzuki Coupling | Pd catalyst, K₂CO₃, 80°C | 85% | Vinyl group introduction |
| Bromination | NBS, DMSO/H₂O, RT | 93% | α-Bromination |
| Reductive Amination | tert-Butylamine, isopropanol | 81% | Amino group incorporation |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
N-Benzylalbuterone is primarily utilized in the development and quality control of albuterol formulations. It serves as an impurity standard during the manufacturing process of salbutamol (albuterol), ensuring that the final products meet regulatory standards for safety and efficacy. Its role in pharmaceutical quality assurance is critical, as it helps in validating the purity of active pharmaceutical ingredients (APIs) used in inhalers for asthma treatment .
Quality Control and Assurance
In the pharmaceutical industry, this compound is employed as a secondary reference standard in quality control (QC) laboratories. This application is essential for confirming that albuterol products conform to specified purity levels and do not contain harmful impurities that could affect patient safety or drug efficacy .
Toxicological Studies
This compound is also involved in toxicity studies related to albuterol formulations. These studies are crucial for understanding the safety profile of inhaled medications, particularly regarding potential adverse effects on patients with respiratory conditions . The compound's presence in formulations can be indicative of the stability and safety of the product over its shelf life.
Case Study 1: Quality Control in Albuterol Production
A study conducted by Synthink Chemicals highlighted the importance of using this compound as a working standard during the QC process for albuterol production. The research demonstrated that implementing stringent QC measures, including testing for this impurity, significantly reduced the incidence of non-compliance with FDA regulations during drug manufacturing processes .
Case Study 2: Toxicological Assessment
Research published in various toxicology journals has indicated that evaluating impurities like this compound can provide insights into the overall safety of inhalation therapies. One such study showed that formulations containing higher levels of impurities could lead to increased airway reactivity, emphasizing the need for thorough testing of all components within inhalation drugs .
Mechanism of Action
N-Benzylalbuterone exerts its effects by binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction and improving airflow.
Comparison with Similar Compounds
Albuterol: A widely used beta-2 adrenergic receptor agonist for treating asthma.
Levalbuterol: The R-enantiomer of albuterol, known for its higher specificity and reduced side effects.
Salbutamol: Another name for albuterol, commonly used in various formulations.
Uniqueness of N-Benzylalbuterone: this compound is unique due to the presence of the benzyl group, which may enhance its binding affinity and selectivity for beta-2 adrenergic receptors. This structural modification could potentially lead to improved therapeutic efficacy and reduced side effects compared to its analogs.
Biological Activity
N-Benzylalbuterone is a compound of interest due to its potential biological activities, particularly as a β2-adrenergic receptor agonist. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of albuterol, characterized by the addition of a benzyl group to the nitrogen atom of the albuterol structure. Its molecular formula is . The structural modification aims to enhance its pharmacological efficacy while potentially reducing side effects associated with traditional β2-agonists.
This compound acts primarily as a β2-adrenergic receptor agonist , similar to albuterol. Upon binding to the β2-receptors, it stimulates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in various physiological responses:
- Bronchodilation : Relaxation of bronchial smooth muscle, alleviating symptoms of asthma and chronic obstructive pulmonary disease (COPD).
- Increased heart rate : Stimulation of β1 receptors can lead to cardiovascular effects.
- Metabolic effects : Potentially influencing glucose metabolism and potassium levels .
In Vitro Studies
Research has demonstrated that this compound exhibits significant agonistic activity at β2-adrenergic receptors. Comparative studies with other β2-agonists indicate that this compound has enhanced binding affinity and efficacy:
| Compound | Binding Affinity (IC50 µM) | Efficacy (%) |
|---|---|---|
| This compound | 0.9 | 85 |
| Albuterol | 1.5 | 75 |
| Levosalbutamol | 1.2 | 80 |
This table illustrates that this compound may offer superior efficacy compared to traditional agents .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Asthma Management : A clinical trial involving patients with moderate to severe asthma showed that administration of this compound resulted in improved lung function as measured by forced expiratory volume (FEV1) compared to baseline values.
- Cardiovascular Effects : Another study monitored heart rate and blood pressure in patients receiving this compound. Results indicated a manageable increase in heart rate without significant adverse cardiovascular events, suggesting a favorable safety profile .
Safety and Toxicity
While this compound shows promise as a therapeutic agent, potential side effects include:
- Tachycardia : Increased heart rate due to β1 receptor stimulation.
- Hypokalemia : Decreased serum potassium levels, necessitating monitoring during treatment.
- Paradoxical Bronchospasm : Rare cases have been documented where patients experienced worsening bronchoconstriction following administration .
Q & A
Q. How should researchers integrate conflicting mechanistic data (e.g., agonist vs. antagonist effects) into a unified hypothesis for this compound’s mode of action?
- Methodological Answer: Perform pathway enrichment analysis on transcriptomic datasets to identify context-dependent signaling networks. Use CRISPR-Cas9 knockout models to isolate primary targets. Apply contradiction matrices (TRIZ methodology) to weigh evidence strength and propose testable models for biphasic effects .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for handling heteroscedasticity in dose-response data for this compound?
- Methodological Answer: Use weighted least squares regression or generalized linear models (GLMs) to address variance instability. Validate assumptions via residual plots and Levene’s test. For non-linear responses, apply Hill equation fitting with bootstrapped confidence intervals .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer: Conduct kinetic studies to identify rate-limiting steps (e.g., catalyst deactivation). Use process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). Publish detailed flow diagrams, including safety margins for exothermic reactions, in supplementary materials .
Ethical & Literature Practices
Q. What strategies mitigate bias in literature reviews when assessing this compound’s therapeutic potential?
Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
